3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid CAS number
3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid CAS number
3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6): A Comprehensive Technical Guide for Drug Discovery Applications
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the strategic incorporation of halogenated heterocycles serves as a linchpin for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As application scientists, we recognize that 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also nomenclatured as 3-(4-bromophenyl)isoxazole-5-carboxylic acid) is not merely a structural intermediate; it is a privileged pharmacophore.
The juxtaposition of the lipophilic, electron-withdrawing bromophenyl ring with the polar, hydrogen-bond-donating carboxylic acid provides an optimal vector for occupying distinct binding pockets in target proteins. The isoxazole core itself acts as a robust bioisostere for amides and esters, conferring metabolic stability against enzymatic hydrolysis while maintaining necessary dipole moments. The presence of the bromine atom at the para position serves a dual purpose: it enhances lipophilicity (LogP) for cellular permeability and provides a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].
Physicochemical Profiling
Before deploying this compound in high-throughput synthesis, it is critical to establish its baseline physicochemical parameters. The table below summarizes the core data required for analytical validation and inventory management.
| Property | Value / Specification |
| IUPAC Name | 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid |
| CAS Number | 901930-35-6 |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol |
| SMILES String | O=C(O)C1=CC(C(C=C2)=CC=C2Br)=NO1 |
| PubChem Substance ID | 329816463 |
| MDL Number | MFCD07701371 |
| Form | Solid (typically off-white to pale yellow powder) |
Mechanistic Synthesis & Experimental Workflow
The de novo construction of the 3-aryl-isoxazole-5-carboxylic acid scaffold relies heavily on the 1,3-dipolar cycloaddition of a nitrile oxide with an electron-deficient alkyne. This approach is favored because it is highly convergent and regioselective.
Causality in Experimental Design
-
Why N-Chlorosuccinimide (NCS)? To generate the nitrile oxide, the precursor oxime must be chlorinated. We utilize NCS rather than chlorine gas because NCS is a bench-stable solid that provides a controlled, gradual release of electrophilic chlorine. This prevents the over-chlorination of the electron-rich isoxazole or the bromophenyl ring.
-
Why Ethyl Propiolate? The choice of dipolarophile dictates regioselectivity. According to Frontier Molecular Orbital (FMO) theory, the electron-withdrawing ester group of ethyl propiolate lowers its Lowest Unoccupied Molecular Orbital (LUMO). This creates a highly favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide, driving the reaction to exclusively yield the 5-carboxylate isomer rather than the 4-carboxylate.
-
Why Lithium Hydroxide (LiOH)? For the final saponification of the ester, LiOH is selected over NaOH or KOH. The isoxazole ring is sensitive to strong, harsh bases which can trigger ring-opening side reactions (specifically, the cleavage of the N-O bond). LiOH provides mild, selective hydrolysis of the ester.
Fig 1: Regioselective 1,3-dipolar cycloaddition workflow for isoxazole-5-carboxylic acid synthesis.
Self-Validating Protocol: Step-by-Step Methodology
Phase 1: Oxime Generation
-
Dissolve 4-bromobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq) as a buffer.
-
Stir at room temperature for 2 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active) will disappear, replaced by a lower Rf oxime spot. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Phase 2 & 3: One-Pot Chlorination and Cycloaddition
-
Dissolve the crude oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir at 40°C for 1 hour to form the hydroximoyl chloride intermediate.
-
Cool the reaction to 0°C. Add ethyl propiolate (1.5 eq).
-
Add triethylamine (Et₃N) (1.2 eq) dropwise over 30 minutes. This slowly generates the highly reactive nitrile oxide in situ, which immediately undergoes cycloaddition with the alkyne.
-
Validation: LC-MS analysis of the crude mixture should show a dominant peak at m/z 296/298 [M+H]⁺ (indicating the bromine isotope pattern for the ethyl ester).
Phase 4: Saponification
-
Isolate the ester via aqueous workup and dissolve in THF/H₂O (3:1).
-
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
-
Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2.
-
Validation: The target carboxylic acid will precipitate as a white/off-white solid. Filter and dry under a vacuum. Final validation via ¹H NMR (DMSO-d₆) must show the distinct isoxazole C4-proton as a sharp singlet at ~7.5 ppm and the disappearance of the ethyl ester signals.
Pharmacological Applications & Downstream Functionalization
The utility of 3-(4-bromophenyl)isoxazole-5-carboxylic acid lies in its dual functional groups. The carboxylic acid is primed for amide coupling (using standard EDC/HOBt or HATU chemistry) to synthesize libraries targeting neurological disorders (e.g., GABA receptor modulators)[2].
Simultaneously, the para-bromo substituent is a prime candidate for late-stage functionalization. Recent literature highlights the synthesis of piperidino-1,2,3-triazole hybrids utilizing 3-aryl isoxazole side chains, which have demonstrated significant cytostatic activity against cancer cell lines (such as MCF7 and HepG2) by modulating PUMA/Bcl-xL interactions[1].
Fig 2: Divergent functionalization pathways and biological applications of the isoxazole core.
By establishing a robust, self-validating synthetic route for this compound, medicinal chemists can rapidly generate diverse libraries, accelerating the hit-to-lead optimization phase in oncology and neurology pipelines.
